molecular formula C8H11NO2 B1207611 Dehydroheliotridine CAS No. 26400-45-3

Dehydroheliotridine

Cat. No. B1207611
CAS RN: 26400-45-3
M. Wt: 153.18 g/mol
InChI Key: QFPRRXUPCPFWKD-UHFFFAOYSA-N
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Description

Dehydroheliotridine is a pyrrolizidine alkaloid metabolite that is formed from the metabolism of heliotridine-based pyrrolizidine alkaloids such as lasiocarpine and heliotrine . It is identified as dehydroheliotridine (6,7-dihydro-7α-hydroxy-1-hydroxymethyl-5 H -pyrrolizine) by chromatography and nuclear magnetic resonance and mass spectroscopy . The molecular formula of dehydroheliotridine is C8H11NO2 .

Scientific Research Applications

Dehydroheliotridine in Plant and Animal Research

  • Formation of DNA Adducts in Pyrrolizidine Alkaloid Metabolism : Dehydroheliotridine is identified as a metabolite formed during the metabolism of heliotrine, a pyrrolizidine alkaloid. Its metabolism leads to the formation of DHP-derived DNA adducts, a common biomarker of pyrrolizidine alkaloid exposure and tumorigenicity (Xia et al., 2008).

  • Inhibitory Effects on Hepatic Disorders : Dehydrocavidine, a related compound, shows protective effects against carbon tetrachloride-induced hepatic fibrosis and acute hepatotoxicity in rats. It seems to exert these effects by reducing oxidative stress and promoting collagenolysis (Wang et al., 2011); (Wang et al., 2008).

  • Effects on Learning and Memory Impairment : Dehydrocavidine also attenuates d-galactose-induced learning and memory impairment in rats. This is possibly due to its role in enhancing synaptic plasticity and reducing oxidative damage (Fu et al., 2018).

Dehydroheliotridine in Biochemical Studies

  • Dehydratases and Radical Catalysis : Research on 4-hydroxybutyryl-CoA dehydratase, which represents a new class of dehydratases, highlights the significant role of these enzymes in radical-mediated dehydration. This can provide insights into the mechanisms that may involve dehydroheliotridine-related compounds in various biochemical pathways (Martins et al., 2004).

  • Dehydrogenases in Environmental Studies : Soil dehydrogenases are used as indicators of environmental contamination, including contamination by petroleum products. Understanding how different dehydrogenase enzymes respond to such contaminants can guide environmental remediation strategies (Kaczyńska et al., 2015).

  • Dehydrins in Plant Stress Response : Dehydrins, closely related to dehydratases, play a crucial role in plant response to abiotic stress. They protect against dehydration and are involved in maintaining the integrity of membranes and enzymes under stress conditions. This research contributes to our understanding of how plants adapt to environmental stresses, potentially relevant to dehydroheliotridine studies (Yu et al., 2018).

Safety And Hazards

According to the safety data sheet, exposure to dehydroheliotridine should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPRRXUPCPFWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC(=C2C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolizine-7-methanol, 2,3-dihydro-1-hydroxy-

CAS RN

26400-45-3, 31470-63-0
Record name (+-)-Dehydroheliotridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC144848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144848
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DEHYDRORETRONECINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3OL6W2LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
Q Xia, J Yan, MW Chou, PP Fu - Toxicology letters, 2008 - Elsevier
… We have found that metabolism of heliotrine to a dehydroheliotridine (DHH) metabolite is stereoselective and metabolism in the presence of calf thymus DNA results in DHP-derived …
Number of citations: 51 www.sciencedirect.com
JE Peterson, A Samueland… - The Journal of …, 1972 - Wiley Online Library
… after each dehydroheliotridine injection. Control groups received either dehydroheliotridine, … parenchymal cells, an aqueous solution of dehydroheliotridine was injected into 14-day-old …
DN Black, MV Jago - Biochemical Journal, 1970 - portlandpress.com
Dehydroheliotridine, a major pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids, interacted with both native and heat-denatured DNA in vitro under mildly acid conditions to …
Number of citations: 26 portlandpress.com
CCJ Culvenor, JA Edgar, LW Smith, HJ Tweeddale - Tetrahedron Letters, 1969 - Elsevier
… -positive metabolites has been demonstrated (2, 4) and the major metabolite of this type formed in the rat from heliotrine and lasiocarpine has been identified as dehydroheliotridine (II)(4…
Number of citations: 6 www.sciencedirect.com
MV Jago, JA Edgar, LW Smith, CCJ Culvenor - Molecular pharmacology, 1970 - ASPET
The heliotridine-based pyrrolizidine alkaloids lasiocarpine and heliotrine were metabolized in vitro by rat liver microsomes to one main chloroform-extractable and water-soluble pyrrolic …
Number of citations: 122 molpharm.aspetjournals.org
A Samuel, MV Jago - Chemico-biological interactions, 1975 - Elsevier
The antimitotic action of the pyrrolizidine alkaloid lasiocarpine on rat liver parenchyma was investigated using as the experimental model the wave of mitosis produced in liver by a …
Number of citations: 64 www.sciencedirect.com
JE Peterson, MV Jago - The Journal of pathology, 1980 - europepmc.org
Female hooded rats were injected intraperitoneally on the 14th day of pregnancy with dehydroheliotridine (DHH), a pyrrolic metabolite of pyrrolizidine alkaloids, at 30 to 90 mg/kg, or …
Number of citations: 32 europepmc.org
JE Peterson, MV Jago, JK Reddy… - Journal of the National …, 1983 - academic.oup.com
When dehydroheliotridine (DHH), a pyrrolizidine alkaloid metabolite with bifunctional alkylating and antimitotic activities, was administered to a hooded strain of rats by ip injection, the …
Number of citations: 18 academic.oup.com
CC Curtain, JA Edgar - Chemico-Biological Interactions, 1976 - Elsevier
This study was aimed at elucidating the mechanisms of the preferential depression of satellite DNA synthesis by dehydroheliotridine (DHH). DHH was found to induce repair synthesis …
Number of citations: 15 www.sciencedirect.com
JJ Percy, AE Pierce - Immunology, 1971 - ncbi.nlm.nih.gov
Immunosuppression was observed with dehydroheliotridine (DHH), a recently isolated and identified metabolite of certain pyrrolizidine alkaloids. The primary response to sheep red …
Number of citations: 7 www.ncbi.nlm.nih.gov

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